Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis- Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-
Brand Name: Vulcanchem
CAS No.: 14497-03-1
VCID: VC20995658
InChI: InChI=1S/C12H18N4O4S/c13-9-1-3-10(4-2-9)21(19,20)16(7-5-11(14)17)8-6-12(15)18/h1-4H,5-8,13H2,(H2,14,17)(H2,15,18)
SMILES: C1=CC(=CC=C1N)S(=O)(=O)N(CCC(=O)N)CCC(=O)N
Molecular Formula: C12H18N4O4S
Molecular Weight: 314.36 g/mol

Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-

CAS No.: 14497-03-1

Cat. No.: VC20995658

Molecular Formula: C12H18N4O4S

Molecular Weight: 314.36 g/mol

* For research use only. Not for human or veterinary use.

Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis- - 14497-03-1

Specification

CAS No. 14497-03-1
Molecular Formula C12H18N4O4S
Molecular Weight 314.36 g/mol
IUPAC Name 3-[(3-amino-3-oxopropyl)-(4-aminophenyl)sulfonylamino]propanamide
Standard InChI InChI=1S/C12H18N4O4S/c13-9-1-3-10(4-2-9)21(19,20)16(7-5-11(14)17)8-6-12(15)18/h1-4H,5-8,13H2,(H2,14,17)(H2,15,18)
Standard InChI Key ZHZLFUXAZNZHIH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=O)(=O)N(CCC(=O)N)CCC(=O)N
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)N(CCC(=O)N)CCC(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator